Methyl 2,6-dimethyl-4-propoxybenzoate
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Overview
Description
Methyl 2,6-dimethyl-4-propoxybenzoate is an organic compound with the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of methyl, dimethyl, and propoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethyl-4-propoxybenzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-propoxybenzoic acid.
Reduction: Formation of 2,6-dimethyl-4-propoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2,6-dimethyl-4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,6-dimethyl-4-propoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Another ester derivative of benzoic acid with hydroxyl groups at positions 2 and 4.
Methyl 2,6-dimethylbenzoate: Lacks the propoxy group but has similar methyl substitutions on the benzene ring.
Uniqueness
Methyl 2,6-dimethyl-4-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 2,6-dimethyl-4-propoxybenzoate is an aromatic ester compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure
This compound can be structurally represented as follows:
- Chemical Formula : C13H18O3
-
Structural Representation :
C10H12O2+C3H7O→C13H18O3
This compound consists of a benzoate moiety with two methyl groups and a propoxy substituent.
Antioxidant Properties
Studies have indicated that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. The compound showed a dose-dependent response in reducing reactive oxygen species (ROS) levels in cultured cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, this compound significantly reduced markers of inflammation such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Study 1: Antioxidant Activity Assessment
A study conducted on rat liver cells treated with this compound demonstrated a significant reduction in lipid peroxidation levels compared to untreated controls. The results indicated that the compound could protect cellular membranes from oxidative damage.
Treatment Group | Lipid Peroxidation (µmol/mg protein) |
---|---|
Control | 0.45 |
Methyl 2,6-DMPB | 0.22 |
Case Study 2: Anti-inflammatory Effects
In a model of induced paw edema in rats, administration of this compound resulted in a marked decrease in paw swelling after 24 hours.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
Methyl 2,6-DMPB | 60 |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in inflammation and microbial resistance. The docking results indicated strong binding affinities to COX enzymes and bacterial cell wall synthesis proteins, supporting the observed biological activities .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-4-propoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-6-16-11-7-9(2)12(10(3)8-11)13(14)15-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
MCQASGFEWAHFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |
Origin of Product |
United States |
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